molecular formula C21H18N2O3S B285694 4-{[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}but-2-ynyl 2-methylbenzoate

4-{[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}but-2-ynyl 2-methylbenzoate

Cat. No. B285694
M. Wt: 378.4 g/mol
InChI Key: RYFJBADFCZXNQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}but-2-ynyl 2-methylbenzoate is a chemical compound that has gained significant attention in the field of scientific research. It is a potent inhibitor of several enzymes and has shown promising results in various biochemical and physiological studies.

Mechanism of Action

The mechanism of action of 4-{[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}but-2-ynyl 2-methylbenzoate involves the inhibition of the targeted enzymes. It binds to the active site of the enzyme and prevents the substrate from binding, thereby inhibiting the enzyme's activity. This inhibition leads to an increase in the concentration of neurotransmitters, which can help in the treatment of neurological disorders.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-{[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}but-2-ynyl 2-methylbenzoate have been extensively studied. It has been shown to improve cognitive function, memory, and learning. It also has anxiolytic and antidepressant effects and can reduce the symptoms of depression and anxiety. Additionally, it has been shown to have anti-inflammatory and antioxidant effects, which can help in the treatment of various inflammatory disorders.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4-{[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}but-2-ynyl 2-methylbenzoate in lab experiments is its potent inhibitory activity against several enzymes. This makes it a useful tool for studying the role of these enzymes in various physiological and biochemical processes. However, one of the limitations of using this compound is its potential toxicity. It is important to use appropriate safety measures while handling this compound to avoid any adverse effects.

Future Directions

There are several future directions for the study of 4-{[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}but-2-ynyl 2-methylbenzoate. One of the directions is the development of more potent and selective inhibitors of the targeted enzymes. This can help in the development of more effective treatments for neurological disorders. Additionally, the compound's anti-inflammatory and antioxidant effects can be further studied to identify its potential in the treatment of various inflammatory disorders. Finally, the compound's potential toxicity can be studied to identify any potential adverse effects and develop appropriate safety measures.
In conclusion, 4-{[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}but-2-ynyl 2-methylbenzoate is a promising compound that has shown potential in the treatment of various neurological and inflammatory disorders. Its potent inhibitory activity against several enzymes makes it a useful tool for studying the role of these enzymes in various physiological and biochemical processes. However, its potential toxicity should be taken into consideration while handling this compound. Further studies are needed to identify its full potential and develop appropriate safety measures.

Synthesis Methods

The synthesis method of 4-{[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}but-2-ynyl 2-methylbenzoate involves the reaction of 4-(4-Methylphenyl)-1,3-thiazole-5-carbonyl chloride with 2-methylbenzoic acid in the presence of triethylamine and dimethylformamide. The resulting compound is then reacted with sodium hydride and 2-bromo-1-butene to obtain the final product.

Scientific Research Applications

4-{[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}but-2-ynyl 2-methylbenzoate has been extensively studied for its potential therapeutic applications. It has shown promising results in inhibiting the activity of several enzymes, including acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. These enzymes are associated with various neurological disorders, and the inhibition of their activity can help in the treatment of these disorders.

properties

Molecular Formula

C21H18N2O3S

Molecular Weight

378.4 g/mol

IUPAC Name

4-[[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]but-2-ynyl 2-methylbenzoate

InChI

InChI=1S/C21H18N2O3S/c1-15-9-11-17(12-10-15)19-22-23-21(26-19)27-14-6-5-13-25-20(24)18-8-4-3-7-16(18)2/h3-4,7-12H,13-14H2,1-2H3

InChI Key

RYFJBADFCZXNQD-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C2=NN=C(O2)SCC#CCOC(=O)C3=CC=CC=C3C

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C(O2)SCC#CCOC(=O)C3=CC=CC=C3C

Origin of Product

United States

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